molecular formula C21H23N3O2S B2687639 5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide CAS No. 1324706-90-2

5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2687639
CAS No.: 1324706-90-2
M. Wt: 381.49
InChI Key: OOAJFEDQIRICDM-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a thiophene moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a thiophene-containing aldehyde under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with anti-inflammatory properties.

    Thiophene-2-carboxamide: A thiophene-containing compound with antimicrobial activity.

    4-phenyl-1H-pyrazole-3-carboxamide: Another pyrazole derivative with potential therapeutic applications.

Uniqueness

5-methyl-1-phenyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, phenyl group, and thiophene moiety

Properties

IUPAC Name

5-methyl-1-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-18(14-23-24(16)17-6-3-2-4-7-17)20(25)22-15-21(9-11-26-12-10-21)19-8-5-13-27-19/h2-8,13-14H,9-12,15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAJFEDQIRICDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3(CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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